2-(2,5-Dimethylfuran-3-yl)propan-1-amine
Description
2-(2,5-Dimethylfuran-3-yl)propan-1-amine is a secondary amine characterized by a propane backbone substituted with a 2,5-dimethylfuran-3-yl group.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-6(5-10)9-4-7(2)11-8(9)3/h4,6H,5,10H2,1-3H3 |
InChI Key |
PTISJUVRLOAOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)CN |
Origin of Product |
United States |
Preparation Methods
Regiospecific Synthesis of Substituted Furans from 1,1-Diethoxyalk-3-yn-2-ones
A highly effective approach to substituted furans involves the use of 1,1-diethoxyalk-3-yn-2-ones as precursors. These compounds undergo nucleophilic addition and cyclization to form furans with high regioselectivity.
- The reaction of 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones with secondary amines leads to furans substituted at position 4 with the amine group.
- The nucleophile (amine) adds via Michael addition, and the furan ring forms regioselectively with substituents at positions 2, 3, and 5 controlled by the starting materials.
- This method yields furans in excellent yields and is scalable.
Table 1: Reaction Conditions and Yields for Furans from 1,1-Diethoxyalk-3-yn-2-ones
| Starting Material | Nucleophile | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1,1-Diethoxybut-3-yn-2-one | Diethylamine | Michael addition, room temp | >90 | Stereospecific Michael addition |
| 1,1-Diethoxy-5-hydroxyalk-3-yn-2-one | Secondary amines | Similar conditions | Up to 98 | Regiospecific furan formation |
Inverse Electron Demand Diels–Alder (iEDDA) Cycloaddition Approach
An innovative and versatile method involves the use of 7-oxa/azanorbornadiene intermediates that undergo iEDDA cycloaddition with electron-poor tetrazines, followed by retro-Diels–Alder reactions to yield β-substituted furans.
- This tandem reaction sequence allows the direct formation of furans with β-substituents, including aminoalkyl groups.
- The method can be performed via three procedures: stepwise addition of tetrazine to heteronorbornadienes, one-pot reaction starting from alkynes, or sequential addition.
- The presence of halovinyl sulfone or ester groups in intermediates enables further functionalization.
Table 2: Summary of iEDDA-Based Furan Synthesis Procedures
| Procedure | Description | Temperature (°C) | Reaction Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| A | Tetrazine added to heteronorbornadiene | 25–45 | 5–24 h | 46–88 | High regioselectivity, mild conditions |
| B | Alkyne + furan + tetrazine simultaneous | 45 | 1–2 days | Moderate to good | Not suitable for pyrrole derivatives |
| C | Alkyne + furan stirred, then tetrazine added | 25–45 | Overnight + 10–24 h | Excellent | Simplifies experimental procedure |
Functionalization of 2,5-Dimethylfuran-3-carboxylic Acid Derivatives
Derivatives of 2,5-dimethylfuran-3-carboxylic acid can be used as intermediates to introduce the propan-1-amine side chain via amide or amine formation reactions.
- Standard peptide coupling reagents and conditions are employed to attach aminoalkyl groups.
- Reactions are typically performed in dichloromethane or dimethylformamide solvents with bases such as diisopropylethylamine.
- Yields depend on the reaction scale and purification methods.
Source: Ambeed product information on 2,5-dimethylfuran-3-carboxylic acid derivatives
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Michael Addition to Diethoxyalkynones | High regioselectivity, scalable, stereospecific | Requires specialized starting materials | 80–98 |
| iEDDA Cycloaddition with Tetrazines | One-pot synthesis, broad substrate scope | Sensitive to temperature, tetrazine stability | 46–88 |
| Amide/Amine Formation from Carboxylic Acid | Straightforward, uses commercial reagents | May require protection/deprotection steps | Variable |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or the furan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines.
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) 3-(2,5-Dimethylfuran-3-yl)-1,1-difluoro-2-methylpropan-2-amine (CAS 2228811-24-1)
- Structural Differences : The propane chain includes a geminal difluoro group and a methyl substitution at position 2, altering steric and electronic properties compared to the target compound .
- Impact of Fluorine: Fluorine’s electronegativity increases polarity and may enhance metabolic stability by resisting oxidative degradation.
b) 3-(2,5-Difluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine (CAS 2228512-22-7)
- Structural Differences : Replaces the dimethylfuran group with a 2,5-difluoro-4-nitrophenyl ring. The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution or reduction reactions .
- Molecular Weight : Higher molecular weight (244.24 g/mol) compared to the target compound (estimated ~165.23 g/mol), which may influence bioavailability and blood-brain barrier penetration.
c) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(2,5-Dimethylfuran-3-yl)propan-1-amine | C₁₀H₁₅NO (estimated) | ~165.23 | 2,5-Dimethylfuran |
| 3-(2,5-Dimethylfuran-3-yl)-1,1-difluoro-2-methylpropan-2-amine | C₁₁H₁₆F₂NO | 219.25 | Difluoro, methyl |
| 3-(2,5-Difluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine | C₁₁H₁₄F₂N₂O₂ | 244.24 | Nitro, difluorophenyl |
Key Observations :
Pharmacological and Stability Insights
- Dose-Effect Relationships : Methods like Litchfield and Wilcoxon’s graphic analysis () could compare median effective doses (ED₅₀) between analogs. For instance, the dimethylfuran compound’s lower steric bulk may enhance receptor affinity relative to bulkier derivatives.
- Metabolic Stability : Fluorine in CAS 2228811-24-1 may slow hepatic clearance, while nitro groups in CAS 2228512-22-7 could generate reactive intermediates, posing toxicity risks .
Biological Activity
2-(2,5-Dimethylfuran-3-yl)propan-1-amine is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features a 2,5-dimethylfuran moiety linked to a propan-1-amine backbone. The furan ring contributes to the compound's unique electronic properties, which may enhance its interaction with biological targets. The presence of the amino group allows for hydrogen bonding and ionic interactions with biomolecules.
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The amino group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The furan ring may engage in π-π stacking interactions with cellular receptors, influencing signal transduction pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation and associated symptoms.
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antibiotics targeting resistant strains .
Study 2: Anti-inflammatory Mechanism Exploration
In another study focused on inflammation models, the compound was administered to mice subjected to inflammatory stimuli. Observations included:
- Reduction in edema : Significant decrease in paw swelling compared to control groups.
- Cytokine levels : Lower levels of TNF-alpha and IL-6 were recorded in treated mice, indicating a systemic anti-inflammatory effect.
These results support the potential therapeutic application of the compound in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,5-Dimethylfuran-3-yl)propan-1-amine, and how can purity be optimized during synthesis?
- Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and carboxylic acids under microwave irradiation or reflux conditions. Key steps include temperature control (60–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., POCl₃). Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors .
Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and furyl substituents. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). For crystallographic confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond angles and stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Conduct in vitro antimicrobial assays (MIC against Gram-positive/negative bacteria and fungi) and cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7). Use fluorescence-based enzymatic assays (e.g., acetylcholinesterase inhibition) to explore neuropharmacological potential. Include positive controls (e.g., ampicillin for antimicrobial tests) and triplicate replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate assay conditions (pH, temperature, solvent polarity) and compound stability under experimental settings. Investigate stereochemical influences using enantioselective synthesis and chiral HPLC. Employ isothermal titration calorimetry (ITC) to quantify binding affinities and rule out non-specific interactions .
Q. What strategies are effective for structural optimization to enhance target selectivity?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) to the furan ring to modulate lipophilicity. Replace the propan-1-amine chain with bulkier substituents (e.g., adamantyl groups) to improve receptor fit. Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) before synthesizing analogs .
Q. How can the mechanism of action be elucidated for this compound in complex biological systems?
- Methodology : Combine transcriptomic profiling (RNA-seq) with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Use CRISPR-Cas9 knockout models to validate target engagement. For receptor-mediated effects, perform radioligand binding assays (e.g., ³H-labeled compound) on membrane preparations .
Q. What experimental approaches address instability issues in aqueous or oxidative environments?
- Methodology : Stabilize the compound via salt formation (e.g., hydrochloride salts) or encapsulation in cyclodextrins. Monitor degradation kinetics using accelerated stability studies (40°C/75% RH) with UPLC-UV. Add antioxidants (e.g., ascorbic acid) to buffers and store solutions under inert gas (N₂) .
Q. Which computational tools are suitable for modeling its interactions with macromolecular targets?
- Methodology : Perform molecular dynamics simulations (GROMACS) to study binding pocket dynamics. Use density functional theory (DFT) to calculate electrostatic potential maps for predicting reactive sites. Validate models with experimental data from surface plasmon resonance (SPR) or cryo-EM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
